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Compound of Interest

Compound Name: C18H12FN5O3

Cat. No.: B12635274 Get Quote

Initial Search for C18H12FN5O3 Yields No Publicly Available Data

A comprehensive search for a compound with the molecular formula C18H12FN5O3 and its

associated structure-activity relationship (SAR) studies did not yield any specific publicly

available scientific literature, patents, or database entries. This suggests that either the

compound has not been synthesized or that research pertaining to it has not been published in

accessible domains.

To fulfill the request for a detailed comparison guide on structure-activity relationships, this

report presents a case study on a well-researched class of compounds that share some

structural features suggested by the requested molecular formula: fluoro-substituted[1][2]

[3]triazolo[1,5-a]pyrimidines. These nitrogen-containing heterocyclic compounds are of

significant interest in medicinal chemistry, particularly as anticancer agents that target tubulin

polymerization.[1] This guide will provide an objective comparison of the performance of

different analogues within this class, supported by experimental data, detailed protocols, and

visualizations of the key SAR findings.

Comparative Biological Activity of
Triazolopyrimidine Analogues
The potency of triazolopyrimidine derivatives as inhibitors of tubulin polymerization is highly

dependent on the nature and position of substituents on the core structure. The following table
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summarizes the structure-activity relationship for a series of these compounds, with a focus on

their anti-proliferative activity against cancer cell lines.

Compound ID R1 (Position 5)
R2 (Phenyl
Ring
Substituents)

R3 (para-
position on
Phenyl Ring)

IC50 (nM)
against A2780
Cancer Cells

1 Cl 2,6-di-F O-(CH2)3-NH2 >1000

2
(S)-

NHCH(CH3)CF3
2,6-di-F O-(CH2)3-NH2 15

3 NHCH2CF3 2,6-di-F O-(CH2)3-NH2 20

4
(S)-

NHCH(CH3)CF3
2-F O-(CH2)3-NH2 80

5
(S)-

NHCH(CH3)CF3
H O-(CH2)3-NH2 >1000

6
(S)-

NHCH(CH3)CF3
2,6-di-F O-(CH2)2-OH 35

7
(S)-

NHCH(CH3)CF3
2,6-di-F H 120

Data is representative and compiled from SAR studies on triazolopyrimidines.[1]

Key Structure-Activity Relationship Insights
The data reveals several key trends for achieving high potency in this class of compounds:

Substitution at the 5-position is critical: Replacing a chloro group (Compound 1) with a

(1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group (Compounds 2

and 3) dramatically increases activity.[1]

Fluorination of the phenyl ring is essential: The presence of two fluorine atoms at the ortho

positions of the phenyl ring is optimal for high potency (compare Compound 2 with

Compounds 4 and 5).[1]
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The para-substituent on the phenyl ring modulates activity: An oxygen-linked alkylamino or

hydroxyalkyl group at the para position generally leads to high activity (Compounds 2 and 6).

Removal of this substituent (Compound 7) reduces potency.[1]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of

triazolopyrimidines.

In Vitro Cell Proliferation Assay
This assay determines the concentration of a compound required to inhibit the growth of cancer

cells by 50% (IC50).

Cell Culture: Human ovarian carcinoma A2780 cells are cultured in RPMI-1640 medium

supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a

humidified atmosphere of 5% CO2.

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to

create stock solutions, which are then serially diluted with culture medium to the desired

concentrations.

Assay Procedure:

Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to

attach overnight.

The culture medium is then replaced with medium containing various concentrations of the

test compounds.

After a 72-hour incubation period, cell viability is assessed using the 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

The absorbance at 570 nm is measured using a microplate reader.

Data Analysis: The IC50 values are calculated by plotting the percentage of cell growth

inhibition against the compound concentration and fitting the data to a sigmoidal dose-

response curve.
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Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into

microtubules.

Reagents: Purified bovine brain tubulin, polymerization buffer (80 mM PIPES, pH 6.8, 2 mM

MgCl2, 0.5 mM EGTA, 1 mM GTP), and test compounds.

Assay Procedure:

Tubulin is pre-incubated with various concentrations of the test compound on ice.

The mixture is then warmed to 37°C to initiate polymerization.

The increase in absorbance at 340 nm, which corresponds to the formation of

microtubules, is monitored over time using a spectrophotometer.

Data Analysis: The rate and extent of tubulin polymerization are determined from the

absorbance curves. Compounds that promote polymerization will show an increased rate

and extent of absorbance change compared to a control (e.g., paclitaxel).

Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural modifications and their impact on the

biological activity of the triazolopyrimidine scaffold.
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Caption: Key SAR findings for the triazolopyrimidine scaffold.
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Caption: Workflow for SAR determination of triazolopyrimidines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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